5-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-14-7-9-16(24-14)25(22,23)18-10-11-20-15(21)8-6-13(19-20)12-4-2-1-3-5-12/h1-9,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLBURZDGBTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS Number: 921534-97-6) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiophene ring, a pyridazinone moiety, and a sulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.9 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3S2 |
| Molecular Weight | 395.9 g/mol |
| CAS Number | 921534-97-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Initial studies suggest that it may act as an inhibitor in certain biochemical pathways, modulating cellular processes involved in disease mechanisms.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antifungal and antibacterial properties. For instance, pyridazine derivatives have shown efficacy against various fungal strains, suggesting that this compound may also possess similar antimicrobial activity .
Case Studies
- Antifungal Studies : A study demonstrated that pyridazine derivatives exhibited potent antifungal activity against Candida species. The structural modifications, including the presence of the thiophene ring and sulfonamide group, were crucial for enhancing activity against these pathogens .
- Inhibition of Autotaxin : The autotaxin/LPA axis plays a critical role in several diseases, including fibrosis. Compounds with similar structures have been evaluated for their ability to inhibit autotaxin, leading to reduced levels of lysophosphatidic acid (LPA), which is implicated in fibrotic diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be thoroughly investigated. However, related compounds have demonstrated favorable absorption and distribution characteristics, which could be indicative of the potential pharmacokinetics of this compound.
Q & A
Basic: What are the recommended synthetic routes for 5-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?
The synthesis involves sequential functionalization of the pyridazinone and thiophene-sulfonamide moieties. A typical route includes:
Pyridazinone Core Formation : Cyclocondensation of phenyl-substituted diketones with hydrazines under acidic conditions to yield 3-phenyl-6-oxopyridazine .
Ethylamine Linker Introduction : Nucleophilic substitution or reductive amination to attach the ethylamine sidechain to the pyridazinone nitrogen .
Sulfonamide Coupling : Reacting 5-chlorothiophene-2-sulfonyl chloride with the amine-terminated intermediate in anhydrous dichloromethane, using a base like triethylamine to absorb HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
- X-ray Crystallography : Determines absolute configuration, bond lengths, and torsional angles. For example, the dihedral angle between the pyridazinone and thiophene rings influences electronic conjugation, which can be quantified to predict reactivity .
- NMR Spectroscopy :
- 1H NMR : Coupling constants (e.g., ) between pyridazinone protons confirm rotational barriers around the ethyl linker .
- 13C NMR : Carbon chemical shifts (e.g., ~165 ppm for sulfonamide S=O) validate electronic effects of substituents .
- Combined Use : Discrepancies in NOESY (Nuclear Overhauser Effect) correlations vs. crystallographic data can identify dynamic conformations in solution .
Basic: What analytical techniques are essential for characterizing this compound?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion ([M+H] at m/z 448.3) and detects halogen isotopic patterns (chlorine A+2 peak) .
- FTIR : Identifies sulfonamide S=O stretches (~1350 cm) and pyridazinone C=O (~1680 cm) .
Advanced: How should researchers analyze contradictory bioactivity data across different studies?
- Assay Variability : Compare cAMP inhibition results (e.g., IC values) under standardized conditions. For instance, forskolin pre-treatment in HEK-293 cells amplifies cAMP signals, masking partial agonist effects .
- Structural Meta-Analysis : Overlay crystal structures of similar sulfonamides bound to targets (e.g., NLRP3 inflammasome) to identify critical binding residues. Contradictions may arise from trifluoromethyl vs. methyl substitutions altering hydrophobic interactions .
- Statistical Reconciliation : Apply Bayesian hierarchical models to account for inter-lab variability in dose-response curves .
Advanced: What strategies optimize the compound’s pharmacokinetics through structural modification?
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the ethyl linker’s terminal position, as seen in hydroxyl-sulfonamide analogues with improved aqueous solubility (logP reduction from 3.2 to 2.1) .
- Metabolic Stability : Replace labile protons (e.g., pyridazinone C-H) with deuterium or fluorine to slow CYP450-mediated oxidation .
- Targeted Delivery : Conjugate with PEGylated nanoparticles to enhance blood-brain barrier penetration for neuroinflammatory applications .
Basic: What are common impurities during synthesis, and how are they mitigated?
- Byproducts :
- Unreacted Sulfonyl Chloride : Detected via TLC (R = 0.7 in ethyl acetate) and removed by aqueous NaHCO washes .
- Ethyl Linker Oxidation : Forms N-oxide derivatives, minimized by inert atmosphere (N) during amide coupling .
- Mitigation : Preparative HPLC with a phenyl-hexyl stationary phase separates regioisomeric sulfonamides .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina predicts binding poses to targets like kynurenine monooxygenase. The sulfonamide’s chlorine atom shows van der Waals contacts with Leu234 (ΔG = -9.2 kcal/mol) .
- QM/MM Simulations : Reveal charge transfer between thiophene’s π-system and pyridazinone’s carbonyl, stabilizing transition states in enzyme inhibition .
- Machine Learning : Train random forest models on IC datasets to prioritize substituents (e.g., trifluoromethyl > methyl for NLRP3 binding) .
Advanced: What enzymatic targets are implicated, and how are they validated experimentally?
- Primary Targets :
- Dihydropteroate Synthase : Validated via competitive assays with -labeled p-aminobenzoic acid (Ki = 12 nM) .
- NLRP3 Inflammasome : Confirmed by IL-1β ELISA in LPS-primed macrophages (EC = 0.8 μM) .
- Validation Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
